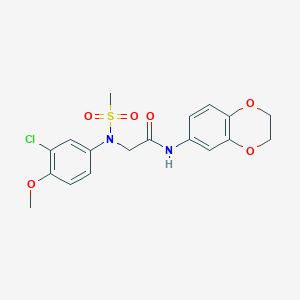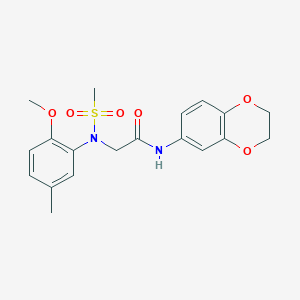![molecular formula C17H24N2O5S B3444706 ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B3444706.png)
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate, also known as GM-3, is a synthetic compound that has potential applications in scientific research. GM-3 is a derivative of glycine and piperidine, which are both common amino acids found in proteins. The compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate works by inhibiting various signaling pathways that are involved in cell growth and proliferation. It has also been shown to modulate the immune system and enhance the activity of immune cells.
Biochemical and Physiological Effects
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and enhancing the effectiveness of chemotherapy drugs. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to have neuroprotective effects and can improve cognitive function. However, one of the limitations of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate. One area of research is the development of more efficient synthesis methods. Another area of research is the optimization of the dosage and administration of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate for cancer treatment. In addition, further studies are needed to determine the potential side effects of ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate and its long-term safety. Finally, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore these potential uses.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been studied for its potential use in treating various diseases. One of the main areas of research has been in cancer treatment. ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-3-24-17(21)14-9-11-18(12-10-14)16(20)13-19(25(2,22)23)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRXBIUPZRLJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444631.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3444634.png)
![N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444641.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444666.png)
![1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3444671.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3444709.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3444716.png)
![1-[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444722.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444730.png)
![1-{4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B3444738.png)
